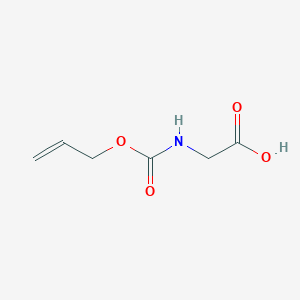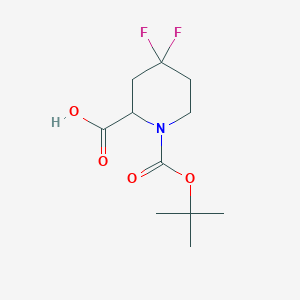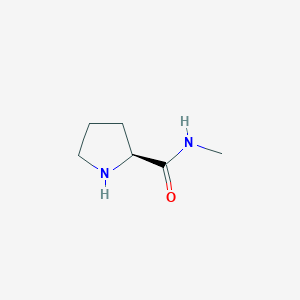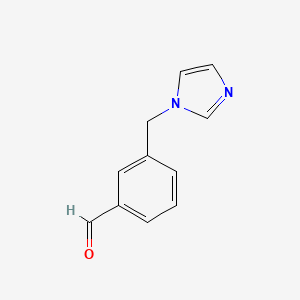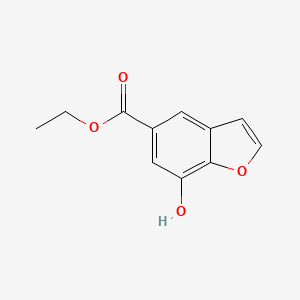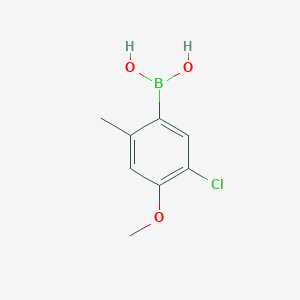
3-Bromo-4-fluorobenzamidoxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-fluorobenzamidoxime is an organic compound with the molecular formula C7H6BrFN2O It is a derivative of benzamidoxime, where the benzene ring is substituted with bromine and fluorine atoms at the 3 and 4 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluorobenzamidoxime typically involves the reaction of 3-bromo-4-fluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in ethanol at a temperature of 75°C for 24 hours. The product is then isolated by cooling, concentrating, and partitioning with ethyl acetate and water, followed by drying and concentrating to obtain the amide oxime as a white solid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques suitable for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-fluorobenzamidoxime can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydroxylamine Hydrochloride: Used in the synthesis of the compound from 3-bromo-4-fluorobenzonitrile.
Triethylamine: Acts as a base in the synthesis reaction.
Ethanol: Solvent used in the reaction.
Major Products Formed
The major product formed from the synthesis reaction is this compound itself. Further reactions can yield various substituted derivatives depending on the reagents and conditions employed.
Applications De Recherche Scientifique
3-Bromo-4-fluorobenzamidoxime has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-fluorobenzamidoxime involves its interaction with specific molecular targets, leading to various biochemical effects The exact pathways and targets depend on the specific application and context of its use
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4-fluorobenzaldehyde: A related compound with similar structural features but different functional groups.
3-Bromo-4-fluorobenzonitrile: The precursor used in the synthesis of 3-Bromo-4-fluorobenzamidoxime.
3-Bromo-4-fluorobenzylamine:
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring and the presence of the amidoxime functional group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
845866-56-0 |
|---|---|
Formule moléculaire |
C7H6BrFN2O |
Poids moléculaire |
233.04 g/mol |
Nom IUPAC |
3-bromo-4-fluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H6BrFN2O/c8-5-3-4(7(10)11-12)1-2-6(5)9/h1-3,12H,(H2,10,11) |
Clé InChI |
VDRMGMVSAHIQPD-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=C(C=C1/C(=N\O)/N)Br)F |
SMILES |
C1=CC(=C(C=C1C(=NO)N)Br)F |
SMILES canonique |
C1=CC(=C(C=C1C(=NO)N)Br)F |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S,4R)-4-hydroxy-1-[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1600112.png)
